5-Aminopentanamide can be synthesized enzymatically from 5-aminopentanoate or through the oxidative decarboxylation of L-lysine. This compound is primarily found in microbial metabolism, particularly in species like Pseudomonas putida, which utilizes it as part of its metabolic processes to convert L-lysine to glutarate via the δ-aminovalerate pathway .
The synthesis of 5-aminopentanamide can occur through several methods:
The molecular formula of 5-aminopentanamide is , with a molecular weight of approximately 115.15 g/mol. The structure consists of a five-carbon chain with an amine group at one end and an amide functional group at the other.
5-Aminopentanamide participates in various chemical reactions:
The mechanism by which 5-aminopentanamide functions primarily relates to its role in metabolic pathways:
5-Aminopentanamide has several scientific applications:
5-Aminopentanamide (CAS: 13023-70-6), also known as 5-aminovaleramide, is a linear aliphatic molecule with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol. Its structure features two critical functional groups: a terminal primary amine (–NH₂) at the C5 position and a primary amide (–C(O)NH₂) at the C1 position, separated by a pentyl chain. The IUPAC name is 5-aminopentanamide, and its canonical SMILES representation is NCCCCC(N)=O [3] [4] [8].
The molecule’s dipolar nature arises from the basic amine (pKₐ ~9.91) and weakly acidic amide (pKₐ ~16.94) groups, resulting in a zwitterionic form under physiological pH. This configuration enables hydrogen bonding: the amide group acts as a hydrogen-bond acceptor (C=O) and donor (N–H), while the amine group serves as a hydrogen-bond donor. The rotatable bond count of 4 contributes to conformational flexibility, influencing its interactions in biochemical systems [4] [8].
Table 1: Molecular Identity of 5-Aminopentanamide
Property | Value |
---|---|
CAS Registry Number | 13023-70-6 |
Molecular Formula | C₅H₁₂N₂O |
Average Molecular Weight | 116.16 g/mol |
Monoisotopic Mass | 116.095 g/mol |
IUPAC Name | 5-aminopentanamide |
SMILES | NCCCCC(N)=O |
InChI Key | OTIAVLWNTIXJDO-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra highlight the molecule’s aliphatic chain symmetry:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry shows a prominent [M+H]⁺ peak at m/z 117.1, with fragmentation patterns including:
Infrared (IR) Spectroscopy
IR spectra exhibit key absorptions characteristic of primary amines and amides:
Table 2: Key IR Vibrational Modes
Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
---|---|---|
Primary Amine | N–H Asymmetric Stretch | 3400–3300 |
Primary Amine | N–H Symmetric Stretch | 3330–3250 |
Primary Amide | C=O Stretch | 1660–1640 |
Primary Amine | N–H Bend | 1650–1580 |
Aliphatic Chain | C–N Stretch | 1250–1020 |
5-Aminopentanamide is highly soluble in water (predicted solubility: 139 g/L at 25°C) due to its polar functional groups. It is sparingly soluble in nonpolar solvents like hexane. The compound is hygroscopic and requires storage at 2–8°C in sealed containers to prevent hydrolysis or oxidation. Its aqueous solutions are stable at pH 6–8 but degrade under acidic (amide hydrolysis) or alkaline (amine oxidation) conditions. Key thermodynamic parameters include:
Compared to shorter- or longer-chain analogs, 5-aminopentanamide balances hydrophilicity and conformational flexibility:
Table 3: Comparison with Structural Analogs
Property | 5-Aminopentanamide | 4-Aminobutanoic Acid (GABA) | 6-Aminocaproic Acid |
---|---|---|---|
Molecular Formula | C₅H₁₂N₂O | C₄H₉NO₂ | C₆H₁₃NO₂ |
Molecular Weight | 116.16 g/mol | 103.12 g/mol | 131.17 g/mol |
Key Functional Groups | Amine, Amide | Amine, Carboxylic Acid | Amine, Carboxylic Acid |
log P | -0.98 | -1.72 | -0.97 |
pKₐ (Amine) | 9.91 | 10.23 | 10.46 |
pKₐ (Carbonyl) | 16.94 (amide) | 4.23 (carboxylic acid) | 4.37 (carboxylic acid) |
Water Solubility | 139 g/L | 1,300 g/L | 100 g/L |
Key Differences:
The δ-amino acid derivative classification of 5-aminopentanamide distinguishes it from γ-aminobutyric acid (GABA, γ-amino acid) and ε-aminocaproic acid (ε-amino acid), influencing its metabolic roles, such as in lysine degradation pathways in Pseudomonas putida [4].
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